molecular formula C11H16N6O2S B7646046 N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide

N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide

货号 B7646046
分子量: 296.35 g/mol
InChI 键: CFXIBNDJLXKYHA-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide selectively binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases in the B-cell receptor pathway, including phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. In a study of healthy volunteers, this compound was found to inhibit B-cell activation and proliferation, without affecting other immune cell populations. This compound has also been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders.

实验室实验的优点和局限性

One advantage of N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, this compound has a relatively short half-life, which may limit its efficacy in certain settings. Additionally, the optimal dosing and schedule for this compound in clinical use have not yet been established.

未来方向

There are several potential future directions for the development of N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide. One area of interest is the combination of this compound with other agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance its anti-tumor activity. Another potential application is the use of this compound in autoimmune disorders, where B-cell receptor signaling plays a role in disease pathogenesis. Additionally, further studies are needed to determine the optimal dosing and schedule for this compound in clinical use.

合成方法

The synthesis of N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a reaction between 5-amino-1H-pyrazole-4-carboxamide and 2,4-dichloro-5-nitropyrimidine, followed by reduction of the nitro group to an amino group. The piperidine moiety is then introduced through a reaction with 3-chloropiperidine, followed by sulfonation to yield the final product.

科学研究应用

N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In a study of CLL cells, this compound was shown to induce apoptosis and inhibit B-cell receptor signaling, leading to decreased cell viability. Similarly, in a mouse model of NHL, this compound was found to significantly reduce tumor growth and improve survival.

属性

IUPAC Name

N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-20(18,19)16-8-3-2-4-17(6-8)11-9-5-14-15-10(9)12-7-13-11/h5,7-8,16H,2-4,6H2,1H3,(H,12,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXIBNDJLXKYHA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。